18-Deoxyherboxidiene
Overview
Description
18-Deoxyherboxidiene is a bacterial metabolite that has been found in Streptomyces QN18690 and has antiangiogenic activity. It binds to the SF3b subunit of spliceosome-associated protein 130 (SAP130), SAP145, or SAP155 in HeLa cell extracts when used at 100, 1,000, and 10,000 ng and induces the accumulation of unspliced mRNA in HEK293T cells in a reporter assay. This compound inhibits VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner and VEGF-induced HUVEC tube formation when used at a concentration of 0.3 µg/ml.
Mechanism of Action
Target of Action
18-Deoxyherboxidiene primarily targets SF3b , a component of the spliceosome . The spliceosome is a complex molecular machine that plays a crucial role in the splicing of pre-mRNA, a process critical for gene expression .
Mode of Action
This compound interacts with its target, SF3b, by binding to it . This interaction leads to the accumulation of unspliced mRNA in cells . The compound’s ability to bind to SF3b and induce the accumulation of unspliced mRNA has been demonstrated in HEK293T cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the splicing of pre-mRNA . By targeting SF3b, a component of the spliceosome, this compound disrupts the normal splicing process, leading to the accumulation of unspliced mRNA . This disruption can have downstream effects on gene expression and cellular function.
Pharmacokinetics
As a bacterial metabolite found in streptomyces qn18690 , it is likely that the compound’s bioavailability and pharmacokinetic properties are influenced by factors such as its chemical structure, solubility, and stability.
Result of Action
The primary molecular effect of this compound’s action is the accumulation of unspliced mRNA in cells . On a cellular level, this compound has been shown to inhibit VEGF-induced migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner . It also inhibits VEGF-induced HUVEC tube formation .
Biochemical Analysis
Biochemical Properties
18-Deoxyherboxidiene plays a crucial role in biochemical reactions by targeting the SF3b subunit of the spliceosome, a complex involved in RNA splicing. It binds to the SF3b subunit, which is a part of the U2 small nuclear ribonucleoprotein (snRNP) complex. This interaction inhibits the migration and tube formation of human umbilical vein endothelial cells (HUVECs) without significant cytotoxicity .
Cellular Effects
This compound affects various types of cells and cellular processes. It inhibits the migration and tube formation of HUVECs, which are critical steps in angiogenesis. Additionally, it induces the accumulation of unspliced mRNA in HEK293T cells, indicating its impact on RNA splicing and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the SF3b subunit of the spliceosome. This binding inhibits the spliceosome’s function, leading to the accumulation of unspliced mRNA. This inhibition of RNA splicing disrupts the normal function of endothelial cells, thereby inhibiting angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings. Over time, this compound continues to inhibit angiogenesis without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits angiogenesis without causing significant toxicity. At higher doses, there may be threshold effects and potential adverse effects, although specific toxic effects have not been extensively documented .
Metabolic Pathways
This compound is involved in metabolic pathways related to RNA splicing. It interacts with the SF3b subunit of the spliceosome, affecting the splicing of pre-mRNA. This interaction can influence metabolic flux and metabolite levels, although detailed studies on its metabolic pathways are limited .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which are crucial for its antiangiogenic activity .
Subcellular Localization
This compound is localized within specific subcellular compartments, primarily targeting the spliceosome in the nucleus. This localization is essential for its activity, as it directly interacts with the SF3b subunit to exert its effects on RNA splicing .
Properties
IUPAC Name |
2-[(2R,5S,6S)-6-[(2E,4E,6S)-7-[(2R,3R)-3-[(2R,3S)-3-methoxypentan-2-yl]-2-methyloxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-5-methyloxan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O5/c1-8-21(28-7)19(5)24-25(6,30-24)15-16(2)10-9-11-17(3)23-18(4)12-13-20(29-23)14-22(26)27/h9-11,16,18-21,23-24H,8,12-15H2,1-7H3,(H,26,27)/b10-9+,17-11+/t16-,18+,19-,20-,21+,23-,24-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBJWKYIBBNOQT-YZDAHXQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1C(O1)(C)CC(C)C=CC=C(C)C2C(CCC(O2)CC(=O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@@H](C)[C@@H]1[C@@](O1)(C)C[C@H](C)/C=C/C=C(\C)/[C@@H]2[C@H](CC[C@@H](O2)CC(=O)O)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 18-Deoxyherboxidiene, and what are its downstream effects?
A1: this compound (RQN-18690A) exhibits anti-angiogenic activity by targeting SF3b, a critical component of the spliceosome. [] While the precise mechanism remains to be fully elucidated, this interaction disrupts normal splicing processes within cells, ultimately inhibiting angiogenesis.
Q2: How was the absolute stereochemical configuration of this compound determined?
A2: The first total synthesis of this compound led to the determination of its absolute stereochemical configuration. [] This involved a multi-step process, featuring a diastereoselective epoxidation with kinetic resolution as a key step. This successful synthesis provided crucial information about the compound's three-dimensional structure, essential for understanding its biological activity and facilitating further research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.